[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Catalog No.
S14050422
CAS No.
2825006-17-3
M.F
C7H12ClF2NO
M. Wt
199.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]...

CAS Number

2825006-17-3

Product Name

[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

IUPAC Name

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol;hydrochloride

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

InChI

InChI=1S/C7H11F2NO.ClH/c8-5(9)6-1-7(2-6,4-11)10-3-6;/h5,10-11H,1-4H2;1H

InChI Key

REJAVKDYXUFOIN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(NC2)CO)C(F)F.Cl

4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride is a synthetic compound characterized by its unique bicyclic structure that integrates a difluoromethyl group. The compound's molecular formula is C7H10ClF2NO2C_7H_{10}ClF_2NO_2 with a molecular weight of approximately 213.61 g/mol. This bicyclic amine is notable for its conformational rigidity, which enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and drug design.

Due to its functional groups. Key reactions include:

  • Difluoromethylation: The introduction of the difluoromethyl group can be achieved through reactions with difluoromethylating agents such as chlorodifluoromethane.
  • Formation of Derivatives: The hydroxyl group in the methanol moiety allows for further derivatization, enhancing the compound's versatility in synthetic applications.

Research indicates that 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride exhibits significant biological activity, particularly as a potential pharmacophore in drug development. It has shown enzyme inhibition properties and receptor binding capabilities, which are crucial for therapeutic applications. The difluoromethyl group enhances binding affinity to specific targets, potentially improving selectivity and potency in biological systems.

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation: A suitable precursor is selected for difluoromethylation.
  • Difluoromethylation Reaction: Utilizing agents like chlorodifluoromethane to introduce the difluoromethyl group.
  • Final Product Isolation: The product is purified through standard techniques such as recrystallization or chromatography .

The compound has diverse applications across various fields:

  • Medicinal Chemistry: As a potential drug candidate due to its unique structural properties and biological activity.
  • Chemical Research: Used in studies exploring enzyme interactions and metabolic pathways.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies focus on understanding the binding affinity of 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride with various biological targets. Techniques such as molecular docking and receptor-ligand binding assays are employed to elucidate its mechanism of action and identify therapeutic applications. These studies reveal that the difluoromethyl group contributes to enhanced metabolic stability and binding interactions with enzymes or receptors, making it an attractive candidate for further investigation in drug design.

Several compounds exhibit structural similarities to 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride, each possessing unique properties:

Compound NameStructural FeaturesUnique Properties
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acidContains an oxabicyclo coreMay exhibit different reactivity due to oxygen atom
4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl methanolHydroxyl group instead of carboxylic acidPotentially different solubility and reactivity profiles
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl methanesulfonyl chlorideMethanesulfonyl chloride groupProvides a reactive site for further functionalization

The uniqueness of 4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride lies in its combination of the difluoromethyl and hydroxymethyl functionalities, which significantly influence its biological activity and chemical reactivity compared to similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

199.0575480 g/mol

Monoisotopic Mass

199.0575480 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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